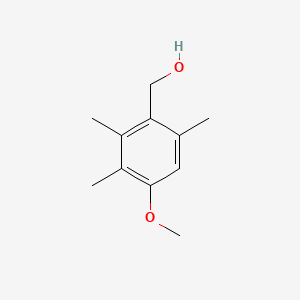

4-Methoxy-2,3,6-trimethylbenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2,3,6-trimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652637 | |

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54344-93-3 | |

| Record name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

Abstract

This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block for the retinoid drug Acitretin, used in the treatment of severe psoriasis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically robust synthetic strategies. The guide focuses on a reliable two-step pathway: the formylation of 2,3,5-trimethylanisole to yield the key aldehyde intermediate, followed by its selective reduction to the target benzyl alcohol. Each stage is presented with in-depth mechanistic insights, detailed experimental protocols, and critical analysis of procedural choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic alcohol whose structural complexity makes it a valuable synthon. Its primary utility is derived from its role as the foundational aromatic fragment in the industrial synthesis of Acitretin.[1] The synthetic challenge lies in the regioselective installation of the hydroxymethyl group onto the highly substituted and electron-rich benzene ring.

A logical retrosynthetic analysis dictates a two-stage approach. The target alcohol can be readily accessed through the reduction of the corresponding benzaldehyde, a common and high-yielding transformation in organic synthesis.[2] Therefore, the core of the synthesis is the efficient and regioselective formylation of the readily available precursor, 1-methoxy-2,3,5-trimethylbenzene (2,3,5-trimethylanisole).[3][4]

This guide will detail a robust pathway prioritizing widely accepted and scalable reactions:

-

Vilsmeier-Haack Formylation: To synthesize the key intermediate, 4-Methoxy-2,3,6-trimethylbenzaldehyde.[5][6]

-

Selective Hydride Reduction: To convert the aldehyde to the final product, this compound.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 4-Methoxy-2,3,6-trimethylbenzaldehyde

The introduction of a formyl (-CHO) group onto the 2,3,5-trimethylanisole ring is the critical C-C bond-forming step. The electron-donating nature of the methoxy and three methyl groups strongly activates the ring towards electrophilic aromatic substitution, directing the incoming electrophile to the vacant position ortho to the powerful methoxy directing group (C6).

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds.[7] It employs a Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).

The mechanism proceeds as follows:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 2,3,5-trimethylanisole attacks the Vilsmeier reagent. The methoxy group directs this attack to the C6 position, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex).

-

Rearomatization: A base removes the proton from the C6 position, restoring aromaticity.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, 4-Methoxy-2,3,6-trimethylbenzaldehyde.

This method is superior to classical Friedel-Crafts formylation (e.g., Gattermann-Koch), which often requires strong Lewis acids like AlCl₃ that can cause undesirable side reactions, such as the demethylation of the methoxy group on activated rings.[8]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2,3,5-Trimethylanisole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), charge a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous DMF (1.5 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 2,3,5-trimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45 °C and stir for 4-6 hours, monitoring progress by TLC or GC.

-

Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench by slowly adding it to a vigorously stirred beaker of crushed ice and saturated sodium acetate solution.

-

Stir the resulting mixture for 1 hour, allowing the intermediate iminium salt to fully hydrolyze.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3,6-trimethylbenzaldehyde. The product can be purified further by vacuum distillation or column chromatography.

Data Summary: Aldehyde Synthesis

| Parameter | Value/Condition | Rationale |

| Stoichiometry | Anisole:POCl₃:DMF = 1:1.2:1.5 | A slight excess of POCl₃ and DMF ensures complete conversion of the starting material. |

| Temperature | 0-10 °C (addition), 40-45 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent; gentle heating accelerates the electrophilic substitution. |

| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion, which should be confirmed by analytical monitoring (TLC/GC). |

| Workup | Quenching with ice/aq. NaOAc | Hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes acidic byproducts. |

| Expected Yield | 70-85% | Reflects a typically efficient Vilsmeier-Haack formylation on an activated aromatic substrate. |

Reduction to this compound

The final step is the conversion of the aldehyde functional group to a primary alcohol. This is a standard reduction that can be achieved with high chemoselectivity.

Mechanistic Rationale: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[2] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or methoxy ethers.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step (typically by the solvent, e.g., methanol, or by the addition of water/acid) to yield the final benzyl alcohol.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

4-Methoxy-2,3,6-trimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. (Note: The reaction is exothermic and generates hydrogen gas).

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all the starting aldehyde is consumed.

-

Cool the mixture to 0 °C again and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide. Continue adding acid until the pH is ~6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining residue between DCM and water. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Summary: Alcohol Synthesis

| Parameter | Value/Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Offers high selectivity for the aldehyde, operational simplicity, and enhanced safety over stronger hydrides like LiAlH₄. |

| Stoichiometry | Aldehyde:NaBH₄ = 1:0.5 | A slight excess of hydride ensures complete reduction. Each mole of NaBH₄ can theoretically provide four hydride equivalents. |

| Solvent | Methanol | Acts as a good solvent for both the substrate and reagent and serves as a proton source for the final alkoxide. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to moderate the initial exothermic reaction. |

| Workup | Acidic quench (1 M HCl) | Neutralizes the reaction and destroys any unreacted borohydride. |

| Expected Yield | >95% | This reduction is typically a very high-yielding and clean transformation. |

Overall Synthesis Workflow and Quality Control

The two-step synthesis provides an efficient and direct route to the target molecule. Proper purification and characterization at each stage are essential for ensuring the final product's purity.

Caption: Step-by-step workflow from starting material to purified final product.

Quality Control:

-

Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress at both stages.

-

Column Chromatography: The primary method for purifying the intermediate aldehyde if vacuum distillation is not feasible.

-

Recrystallization: An effective method for purifying the final solid alcohol product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and final product.

-

Infrared (IR) Spectroscopy: Useful for confirming the functional group transformations (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of O-H stretch at ~3300 cm⁻¹).

Conclusion

The is reliably achieved through a two-step sequence involving Vilsmeier-Haack formylation of 2,3,5-trimethylanisole followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway employs well-established, scalable, and high-yielding reactions, making it suitable for both laboratory-scale research and larger-scale production in drug development. The procedural choices outlined in this guide are based on principles of reaction efficiency, selectivity, and operational safety, providing a solid foundation for any scientist working on the synthesis of this important molecule.

References

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

- University of Wisconsin-Madison. (n.d.). Grignard Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide.

- Biosynth. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde.

- BenchChem. (n.d.). Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin.

- Sastrohamidjojo, H. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOP Conference Series: Materials Science and Engineering.

- Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.

- BenchChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzaldehyde.

- ChemicalBook. (n.d.). 2,3,5-TRIMETHYLANISOLE.

- PubChem. (n.d.). 2,3,5-Trimethylanisole.

- Al-Masum, M., & Al-Ghamdi, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcea.org [ijcea.org]

- 3. 2,3,5-TRIMETHYLANISOLE | 20469-61-8 [chemicalbook.com]

- 4. 2,3,5-Trimethylanisole | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

chemical properties of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (MTM-OH), a pivotal building block in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols.

Introduction: Strategic Importance of MTM-OH

This compound, with CAS Number 54344-93-3, is a substituted benzyl alcohol derivative.[1][2] Its strategic importance stems from the unique electronic properties conferred by its polysubstituted aromatic ring. The presence of an electron-donating methoxy group and three methyl groups significantly activates the ring, rendering the benzylic position highly reactive and amenable to specific chemical transformations.[3]

This high degree of substitution provides steric hindrance that can influence reaction selectivity, while the electron-rich nature of the ring stabilizes cationic intermediates, a feature that is masterfully exploited in its application as a protecting group.[3] This guide will explore how these intrinsic properties make MTM-OH and its derivatives valuable tools in complex molecular synthesis.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key properties of MTM-OH are summarized below.

| Property | Value | Reference |

| CAS Number | 54344-93-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Appearance | Data not available; likely a solid at room temperature based on related structures like 2,4,6-Trimethylbenzyl alcohol (mp 87-89 °C).[4] | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, dichloromethane, and ethyl acetate. | [5] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key resonances would include a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and distinct singlets for the three aromatic methyl (CH₃) groups. A single proton signal for the aromatic C-H is also expected. The hydroxyl proton (OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR would show distinct signals for the benzylic carbon, the methoxy carbon, the three methyl carbons, and the six aromatic carbons, with quaternary carbons appearing at lower field strengths.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics | Reference |

| O-H Stretch (Alcohol) | 3650 - 3200 | Strong, Broad | [6] |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | [6] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | [7] |

| C=C Stretch (Aromatic) | 1600 - 1400 | Medium, Multiple Bands | [7] |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong | [6] |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong | [6] |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), MTM-OH would be expected to show a molecular ion peak (M⁺) at m/z = 180.24. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and alpha-cleavage, which would involve the loss of the hydroxyl group or cleavage adjacent to the aromatic ring.[8]

Chemical Synthesis and Reactivity

The utility of MTM-OH is most evident in its reactivity, particularly its role as a precursor to other valuable synthetic intermediates.

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide

One of the most common and critical applications of MTM-OH is its conversion to 4-Methoxy-2,3,6-trimethylbenzyl bromide. This bromide is a versatile reagent for introducing the highly labile 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group.[9]

The electron-rich nature of the MTM aromatic system makes it highly susceptible to electrophilic attack on the ring. Therefore, a selective benzylic bromination method that avoids ring bromination is required. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, promoting selective bromination at the benzylic position.[10]

Caption: Synthesis of MTM-Br from MTM-OH via radical bromination.

-

Objective: To synthesize 4-Methoxy-2,3,6-trimethylbenzyl bromide from its corresponding alcohol.

-

Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the product benzyl bromide back to the starting alcohol.[10] A radical initiator is used to facilitate the formation of the bromine radical from NBS.

-

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an anhydrous solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (1.1-1.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Alternatively, the reaction can be initiated by shining a UV lamp on the flask.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[10]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.[10]

-

The MTM Group in Protecting Group Chemistry

The derivative of MTM-OH, the MTM ether, serves as a robust protecting group for alcohols, particularly in multi-step synthesis. The enhanced electron-donating capacity of the MTM group, compared to the more common p-methoxybenzyl (PMB) group, allows for its cleavage under significantly milder acidic or oxidative conditions.[3] This provides a critical layer of orthogonality in complex synthetic strategies.

Cleavage Mechanisms and Protocols

The deprotection of an MTM-protected alcohol can be achieved via two primary pathways:

-

Acidic Cleavage: This proceeds through the formation of a highly stable benzylic carbocation, facilitated by the electron-rich aromatic ring. The stability of this cation allows for the use of very weak acids.[3]

-

Oxidative Cleavage: This is typically performed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction involves the formation of a charge-transfer complex between the electron-rich MTM ether and the electron-deficient DDQ, leading to hydride abstraction and subsequent hydrolysis to release the free alcohol.[3][11]

Caption: Cleavage pathways for the MTM protecting group.

Applications in Drug Discovery and Development

The structural motifs present in MTM-OH are of significant interest to medicinal chemists. The methoxy group is a common feature in many biologically active compounds, where it can improve metabolic stability and binding affinity.[12][13]

While MTM-OH itself is not an active pharmaceutical ingredient, its derivatives are explored for potential therapeutic applications. For instance, benzyl bromide derivatives are used as intermediates in synthesizing complex molecules with potential anticancer properties.[12] The core hypothesis is that the MTM moiety can act as a scaffold, allowing for the introduction of various pharmacophores. Research into derivatives of 4-Methoxy-2,3,6-trimethylbenzyl bromide suggests potential mechanisms of action including the inhibition of the NF-κB signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.[12]

Hypothetical Workflow: Cytotoxicity Screening

A primary step in evaluating the anticancer potential of new MTM-derivatives would be an in vitro cytotoxicity screen.

Sources

- 1. 4-Methoxy-2,3,6-trimethylbenzyl Alcohol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. This compound | 54344-93-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4,6-Trimethylbenzyl alcohol 99 4170-90-5 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

molecular structure and conformation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

This guide provides a detailed exploration of the molecular structure and conformational dynamics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven methodologies to offer a comprehensive understanding of this highly substituted aromatic alcohol.

Introduction and Significance

This compound belongs to the class of substituted benzyl alcohols, a group of compounds that are pivotal intermediates in organic synthesis and are found in various natural products and pharmaceutical agents. The substitution pattern on the benzene ring—three methyl groups and a methoxy group—imposes significant steric and electronic constraints that dictate the molecule's three-dimensional structure and conformational preferences. Understanding these features is critical, as the conformation of a molecule can profoundly influence its reactivity, biological activity, and material properties. For instance, the spatial arrangement of the hydroxymethyl group relative to the bulky ortho-methyl substituents can affect its ability to participate in hydrogen bonding or interact with a biological target's active site[1]. This guide will elucidate the key structural characteristics of this molecule and detail the experimental and computational workflows used to analyze its conformational landscape.

Molecular Identity and Physicochemical Properties

A precise definition of the target molecule is foundational for any in-depth analysis. The key identifiers and properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (4-Methoxy-2,3,6-trimethylphenyl)methanol | N/A (Standard Rules) |

| CAS Number | 54344-93-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |

| Molecular Weight | 180.24 g/mol | [2][3] |

Conformational Analysis: A Multifaceted Approach

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds:

-

The C(aryl)-C(methylene) bond (φ dihedral angle).

-

The C(methylene)-O(hydroxyl) bond (χ dihedral angle).

The interplay of steric hindrance from the ortho-methyl groups (at positions 2 and 6) and electronic interactions involving the methoxy group and the π-system of the ring creates a complex potential energy surface.

Foundational Principles from Benzyl Alcohol

Studies on the parent molecule, benzyl alcohol, provide a crucial baseline. Computational and spectroscopic analyses have shown that benzyl alcohol is a highly flexible molecule with low energy barriers (less than 3 kcal/mol) between its various conformers[5]. The preferred conformations arise from a delicate balance of effects, including repulsion between the oxygen lone pairs and the benzene π-cloud, and attractive interactions between the hydroxyl proton and the π-density[5]. For substituted benzyl alcohols, particularly with ortho-substituents, steric repulsion becomes a dominant factor, significantly influencing the rotational barrier around the C(aryl)-C(methylene) bond[6][7].

Predicted Conformations of this compound

While no specific crystal structure for this compound is publicly available, we can predict its preferred conformation by extrapolating from known principles. The two methyl groups at the ortho positions (2 and 6) create a sterically crowded environment. To minimize van der Waals strain, the hydroxymethyl group is expected to orient itself away from the plane of the aromatic ring.

The most probable low-energy conformation would involve the C-O bond of the alcohol being roughly perpendicular to the plane of the benzene ring. This arrangement moves the hydroxyl group and its associated protons away from the bulky methyl groups, thus minimizing steric clash. This is consistent with findings for other ortho-substituted benzyl compounds where non-planar conformations are favored[6][7].

Caption: A typical workflow for conformational analysis.

Experimental Protocols for Synthesis and Analysis

A robust analysis requires a pure sample of the target compound. The following sections detail a plausible synthetic route and the key analytical experiment for conformational elucidation.

Protocol 1: Synthesis via Aldehyde Reduction

The most direct route to this compound is the reduction of its corresponding aldehyde, 4-methoxy-2,3,6-trimethylbenzaldehyde. This aldehyde is a known key starting material in the synthesis of the retinoid drug acitretin[8]. The reduction is a standard transformation in organic chemistry.

Objective: To synthesize this compound from 4-methoxy-2,3,6-trimethylbenzaldehyde.

Materials:

-

4-methoxy-2,3,6-trimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel if necessary.

Protocol 2: Conformational Study by 2D NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds[9][10]. This is ideal for determining the spatial relationships that define a molecule's conformation.

Objective: To identify the preferred solution-state conformation of this compound by mapping proton-proton spatial proximities.

Procedure:

-

Sample Preparation: Prepare a solution of the purified alcohol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a high-quality NMR tube.

-

1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all unique protons: the single aromatic proton, the methoxy protons, the three methyl group protons, the methylene (CH₂) protons, and the hydroxyl (OH) proton.

-

NOESY Experiment Setup:

-

Load a standard 2D NOESY pulse sequence on the NMR spectrometer.

-

Set the mixing time (τₘ). This is a critical parameter. Start with a mixing time of 300-500 ms. A range of mixing times may be necessary to build up NOE signals effectively.

-

Set appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.

-

-

Data Acquisition: Acquire the 2D NOESY data. This may take several hours depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform.

-

Analyze the resulting NOESY spectrum for cross-peaks. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate spatial proximity between the protons corresponding to the diagonal peaks.

-

Key Interaction to Observe: Look for a cross-peak between the methylene protons (-CH₂OH) and the protons of the ortho-methyl groups (at C2 and C6). The presence and intensity of this cross-peak would provide direct evidence for the orientation of the hydroxymethyl group relative to the ring. A strong NOE would suggest a conformation where these groups are close in space, while a weak or absent NOE would suggest a conformation where they are far apart.

-

Caption: Key proton interactions in NOESY analysis.

Conclusion

The molecular structure of this compound is characterized by significant steric crowding due to its polysubstituted aromatic ring. While direct experimental data on its conformation is scarce, established principles of physical organic chemistry strongly suggest that low-energy conformers will adopt a non-planar arrangement of the hydroxymethyl group to minimize steric repulsion with the flanking ortho-methyl groups. The definitive elucidation of its solution-state structure can be achieved through a combination of chemical synthesis and advanced 2D NMR techniques like NOESY. The methodologies and foundational principles outlined in this guide provide a robust framework for researchers to confidently investigate this molecule and its derivatives in the context of drug discovery and materials science.

References

-

Schaefer, T., & Penner, G. H. (1989). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 67(6), 1283-1288. Available at: [Link][11][12][13]

-

Bak, D. A., et al. (2000). Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Initio Quantum-Mechanical Study. The Journal of Organic Chemistry, 65(20), 6543-6553. Available at: [Link][5]

-

Genest, D., & Ptak, M. (1987). Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR. Biophysical Chemistry, 28(3), 235-244. Available at: [Link][14]

-

HuiCheng Bio (n.d.). This compound. Retrieved from [Link][2]

-

Caminati, W., et al. (2011). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem, 12(8), 1499-1505. Available at: [Link][15]

-

Chemistry For Everyone (2025). What Is NOESY NMR?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may be time-sensitive).[9]

-

Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(44), 25526-25537. Available at: [Link][16]

-

LibreTexts Chemistry (n.d.). 5.4: NOESY Spectra. Retrieved from [Link][10]

-

Godfrey, P. D., et al. (2004). Conformational studies of benzyl alcohol and benzyl fluoride. International Journal of Quantum Chemistry, 97(4), 867-872. Available at: [Link][6]

-

Aitken, R. A., et al. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50, 8-13. Available at: [Link][17]

-

Suhm, M. A., et al. (2018). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 20(3), 1435-1446. Available at: [Link][7]

-

Joshi, H., et al. (2015). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Protein Science, 24(7), 1095-1106. Available at: [Link][1]

Sources

- 1. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-biochem.com [e-biochem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 54344-93-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Sci-Hub. Conformational properties of benzyl alcohol in dilute solution / Canadian Journal of Chemistry, 1989 [sci-hub.ru]

- 14. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Understanding benzyl alcohol aggregation by chiral modification: the pairing step - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04825A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

role of 4-Methoxy-2,3,6-trimethylbenzyl alcohol in vitamin E synthesis.

An In-Depth Technical Guide on the Role of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol in Vitamin E Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Pathway to α-Tocopherol

Vitamin E, a collection of fat-soluble compounds with potent antioxidant properties, is a vital nutrient for human health.[1] The most biologically active form, α-tocopherol, is in high demand for pharmaceutical, cosmetic, and food applications.[1][2] While naturally present in various oils, over 80% of the global demand for vitamin E is met through chemical synthesis.[1][2] The cornerstone of industrial Vitamin E production is the condensation of two key intermediates: Trimethylhydroquinone (TMHQ) and Isophytol.[1][3][4] This reaction forms the chromanol ring and attaches the phytyl tail, creating the α-tocopherol molecule.

The efficiency and purity of the final product are heavily dependent on the quality of these two precursors. This guide provides an in-depth exploration of the synthetic pathway to the crucial TMHQ core, with a specific focus on a strategic, albeit less conventional, route involving this compound and its related methoxy-protected precursors.

The Central Role of Trimethylhydroquinone (TMHQ)

Trimethylhydroquinone (specifically 2,3,5-trimethylhydroquinone) represents the aromatic "head" of the vitamin E molecule. The industrial-scale synthesis of (all-rac)-α-tocopherol is fundamentally a process of coupling this aromatic building block with the aliphatic side chain, (all-rac)-isophytol.[5][6] Therefore, the development of efficient, high-yield, and sustainable synthetic routes to TMHQ is a primary concern for manufacturers and researchers in the field.[7][8]

Established Industrial Pathways to TMHQ

The classical and most prevalent industrial synthesis of TMHQ begins with petrochemical feedstocks.[1][4] A common route involves the methylation of m-cresol to produce 2,3,6-trimethylphenol (TMP).[1][2][9] This intermediate, TMP, is then subjected to a two-step conversion:

-

Oxidation: 2,3,6-trimethylphenol is oxidized to form 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[2][9][10]

-

Reduction: The resulting TMBQ is subsequently hydrogenated (reduced) to yield the final aromatic intermediate, Trimethylhydroquinone (TMHQ).[2][9][10]

Various catalytic systems and reaction conditions have been optimized to improve the yield, purity, and environmental footprint of this process.[10] Another route developed to overcome shortages of m-cresol uses p-tert-butylphenol as a starting material to synthesize the key 2,3,6-trimethylphenol intermediate.[3]

An Alternative Synthetic Route via Methoxy-Protected Precursors

While the TMP to TMHQ pathway is industrially dominant, alternative routes using protected phenol derivatives offer strategic advantages in certain synthetic contexts, particularly in laboratory and specialized applications. This section details the role of 4-Methoxy-2,3,6-trimethylphenol and its derivative, this compound, as latent precursors to the TMHQ core.

4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor

4-Methoxy-2,3,6-trimethylphenol can be viewed as a "protected" form of a TMHQ precursor.[11] The methoxy group can be selectively cleaved under specific conditions to reveal the free hydroxyl group of the hydroquinone. This strategy can be useful to prevent unwanted side reactions or to introduce the hydroquinone functionality at a specific stage in a complex synthesis.

The synthesis of 4-Methoxy-2,3,6-trimethylphenol itself typically proceeds via the catalytic O-methylation of 2,3,6-trimethylphenol using an agent like methanol over a solid acid catalyst.[12]

From this compound to the Core Structure

This compound serves as a starting material for generating a more reactive intermediate suitable for subsequent transformations. The benzyl alcohol functional group can be readily converted into a good leaving group, such as a bromide, facilitating further reactions. This conversion is a standard procedure in organic synthesis, often accomplished using reagents like N-bromosuccinimide (NBS).[13] The resulting 4-Methoxy-2,3,6-trimethylbenzyl bromide is a more versatile intermediate for building the TMHQ framework.

Key Transformation: O-Demethylation to Yield Trimethylhydroquinone

The critical step in this alternative pathway is the cleavage of the highly stable aryl methyl ether bond in 4-Methoxy-2,3,6-trimethylphenol to unmask the phenol, yielding TMHQ.[14] This transformation often requires potent reagents due to the ether linkage's stability. A robust and widely applicable method employs a strong Lewis acid, such as Boron Tribromide (BBr₃), which is highly effective for this type of ether cleavage.[14]

The mechanism involves the coordination of the BBr₃ to the ether oxygen. This coordination renders the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the formation of bromomethane and a borate intermediate. A subsequent aqueous workup hydrolyzes this intermediate to afford the final Trimethylhydroquinone product.[14]

Visualizations of Synthetic Pathways

Diagram 1: Established Industrial Synthesis of TMHQ

Caption: Established industrial pathway for Vitamin E synthesis.

Diagram 2: Alternative Route via Methoxy-Protected Precursors

Caption: Alternative synthetic pathway to TMHQ for Vitamin E.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide from this compound

This protocol is a representative procedure based on standard methods for converting benzyl alcohols to benzyl bromides.[13]

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-2,3,6-trimethylbenzyl bromide.

Protocol 2: O-Demethylation of 4-Methoxy-2,3,6-trimethylphenol using Boron Tribromide

This protocol details the cleavage of the aryl methyl ether to yield trimethylhydroquinone.[14] Caution: Boron tribromide is highly corrosive and reacts violently with water and alcohols. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Methoxy-2,3,6-trimethylphenol

-

Boron Tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Deionized water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-Methoxy-2,3,6-trimethylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (approx. 1.2-1.5 eq) to the cooled, stirring solution via syringe. The addition should be dropwise to manage any exotherm.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling the flask to 0 °C (ice bath) and slowly adding Methanol (MeOH). This will decompose any excess BBr₃.

-

Aqueous Workup: Dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylhydroquinone.

-

Purification: The crude product can be further purified by recrystallization or column chromatography as needed to achieve the desired purity for subsequent steps.

Data Summary

The following table summarizes key information regarding the intermediates in the alternative synthetic pathway. Quantitative data such as reaction yields are highly dependent on specific laboratory conditions and catalyst systems.

| Compound | Formula | Molar Mass ( g/mol ) | Role in Synthesis | Key Transformation |

| This compound | C₁₁H₁₆O₂ | 180.24 | Starting Material | Bromination |

| 4-Methoxy-2,3,6-trimethylphenol | C₁₀H₁₄O₂ | 166.22 | Protected Precursor | O-Demethylation |

| 2,3,5-Trimethylhydroquinone (TMHQ) | C₉H₁₂O₂ | 152.19 | Key Aromatic Core | Condensation |

| Isophytol | C₂₀H₄₀O | 296.53 | Aliphatic Side Chain | Condensation |

| α-Tocopherol | C₂₉H₅₀O₂ | 430.71 | Final Product | - |

Conclusion

While the industrial synthesis of Vitamin E predominantly relies on the condensation of isophytol and trimethylhydroquinone derived from 2,3,6-trimethylphenol, this guide has elucidated a viable alternative pathway. The use of this compound and its parent phenol as strategic precursors showcases a versatile synthetic approach. The key transformations—bromination of the benzyl alcohol and, most critically, the O-demethylation of the methoxy-protected phenol—are robust reactions within the repertoire of modern organic synthesis. For researchers and professionals in drug development, understanding these alternative routes provides greater flexibility in designing complex synthetic strategies and accessing the vital TMHQ core for the synthesis of α-tocopherol and its analogs.

References

-

ChemAnalyst. (2025-09-01). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. [Link]

-

Wang, P., et al. (2022-09-14). Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics. PMC - NIH. [Link]

-

ResearchGate. Summary of enzymes and major reactants found in vitamin E biosynthesis. [Link]

-

ResearchGate. 2 Enzymes and genes involved in vitamin E biosynthesis from different... [Link]

-

Lin, Y.-F., et al. (2022-09-14). Vitamin E synthesis and response in plants. PMC - NIH. [Link]

-

ResearchGate. How to synthesize vitamin E | Request PDF. [Link]

-

Frontiers. (2022-09-13). Vitamin E synthesis and response in plants. [Link]

-

Netscher, T. (2007). Synthesis of vitamin E. PubMed. [Link]

-

MDPI. (2022-08-11). Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives. [Link]

-

Acta Physico-Chimica Sinica. (2018-03-20). How to Synthesize Vitamin E. [Link]

-

ResearchGate. (2025-08-07). Synthesis of Vitamin E | Request PDF. [Link]

-

ACS Publications. Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. [Link]

-

Rosenau, T., et al. (2007-04-27). Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals. PubMed. [Link]

- Google Patents.

-

Cyberlipid. Vitamin E analysis. [Link]

-

ResearchGate. (2025-08-07). A New Process for the Production of Trimethylhydroquinone. [Link]

-

NIH. (2021-07-01). Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials. [Link]

-

PubChem. 2,4,6-Trimethoxybenzyl alcohol. [Link]

- Google Patents.

-

Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. PubMed. [Link]

- Google Patents.

- Google Patents.

- Google Patents. US6066745A - Process for the synthesis of vitamin E.

- Google Patents. RU2163600C2 - Method of preparing alpha-tocopherol (vitamin e).

-

PubChem - NIH. Vitamin E. [Link]

-

PubMed Central. (2022-03-12). Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. acrossbiotech.com [acrossbiotech.com]

- 4. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]

- 5. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102898282B - Preparation method of trimethyl hydroquinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 4-Methoxy-2,3,6-trimethylbenzyl alcohol

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Methoxy-2,3,6-trimethylbenzyl alcohol (MTMB-OH), a crucial intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this compound.

Introduction: The Molecular Blueprint

This compound, with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a highly substituted aromatic alcohol.[1] Its utility, particularly as the precursor to the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group, necessitates rigorous analytical characterization.[2][3] The electron-donating methoxy and trimethyl substituents on the benzene ring create a unique electronic environment that influences its spectroscopic properties. This guide will dissect the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS to provide a comprehensive analytical signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

For a molecule like this compound, a standard 400 or 500 MHz spectrometer provides excellent resolution for proton signals, preventing peak overlap that might occur at lower field strengths, especially among the aromatic and methyl protons. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C, which is unlikely to interfere with signals from the analyte. Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and its single, sharp signal at 0 ppm, providing a reliable reference point.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Chemical Shift |

| C1-CH₂OH | ~4.7 ppm (s, 2H) | ~60-65 ppm | Protons on a carbon adjacent to an oxygen and an aromatic ring. |

| CH₂OH | ~1.5-2.5 ppm (br s, 1H) | - | Labile proton, chemical shift is concentration and temperature dependent. |

| C4-OCH₃ | ~3.8 ppm (s, 3H) | ~55-60 ppm | Methoxy group protons on an aromatic ring. |

| C5-H | ~6.6 ppm (s, 1H) | ~110-115 ppm | Aromatic proton shielded by the ortho and para electron-donating groups. |

| C2-CH₃ | ~2.2 ppm (s, 3H) | ~15-20 ppm | Methyl group on the aromatic ring. |

| C3-CH₃ | ~2.2 ppm (s, 3H) | ~15-20 ppm | Methyl group on the aromatic ring. |

| C6-CH₃ | ~2.3 ppm (s, 3H) | ~18-23 ppm | Methyl group ortho to the benzyl alcohol moiety, slightly deshielded. |

| C1 (ipso) | - | ~135-140 ppm | Quaternary carbon attached to the CH₂OH group. |

| C2 (ipso) | - | ~130-135 ppm | Quaternary carbon attached to a methyl group. |

| C3 (ipso) | - | ~130-135 ppm | Quaternary carbon attached to a methyl group. |

| C4 (ipso) | - | ~155-160 ppm | Quaternary carbon attached to the methoxy group, highly deshielded. |

| C6 (ipso) | - | ~135-140 ppm | Quaternary carbon attached to a methyl group. |

Chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, br s = broad singlet.

Visualization: NMR Experimental Workflow

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations.[6] It is an excellent technique for quickly identifying the presence of key functional groups.

Expertise & Experience: Causality in IR Sample Preparation

The choice between preparing a KBr pellet and a thin film (for liquids or low-melting solids) depends on the physical state of the sample. For a solid like this compound, the KBr pellet method is often preferred. This involves grinding the sample with potassium bromide, which is transparent to IR radiation, and pressing it into a thin, transparent disk. This technique minimizes scattering and produces a high-quality spectrum. It is crucial to use thoroughly dried KBr and to work in a low-humidity environment to avoid a broad absorption band from water around 3400 cm⁻¹, which could obscure the alcohol O-H stretch.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorptions

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[7]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3600-3200 | O-H stretch | Alcohol | Strong, Broad |

| ~3100-3000 | C-H stretch | Aromatic | Medium to Weak |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring | Medium |

| ~1250-1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |

| ~1050-1000 | C-O stretch | Primary Alcohol | Strong |

| ~900-675 | C-H bend (out-of-plane) | Substituted Aromatic | Strong |

Visualization: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.[8]

Expertise & Experience: Ionization Technique and Fragmentation Logic

Electron Ionization (EI) is the most common ionization method for relatively small, thermally stable organic molecules. A high-energy electron beam (typically 70 eV) bombards the sample, ejecting an electron to form a molecular ion (M⁺•). This process imparts significant excess energy, causing the molecular ion to fragment in predictable ways. For this compound, two primary fragmentation pathways are expected for alcohols: alpha cleavage and dehydration.[9][10] The most favorable fragmentations will be those that lead to the formation of stable carbocations, such as the resonance-stabilized benzylic cation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Volatilize the sample in a high vacuum and ionize it using an electron ionization (EI) source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record their abundance, generating a mass spectrum.

Data Presentation: Predicted Mass Spectrum Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Formation Mechanism |

| 180 | Molecular Ion (M⁺•) | [C₁₁H₁₆O₂]⁺• | Electron ionization of the parent molecule. |

| 179 | [M-H]⁺ | [C₁₁H₁₅O₂]⁺ | Loss of a hydrogen radical. |

| 165 | [M-CH₃]⁺ | [C₁₀H₁₃O₂]⁺ | Loss of a methyl radical from one of the ring positions. |

| 162 | [M-H₂O]⁺• | [C₁₁H₁₄O]⁺• | Dehydration, a common fragmentation for alcohols.[10] |

| 149 | [M-CH₂OH]⁺ | [C₁₀H₁₃O]⁺ | Alpha cleavage, loss of the hydroxymethyl radical. |

| 135 | [M-CH₂OH - CH₂]⁺ or [M-OC₂H₅]⁺ | [C₉H₁₁O]⁺ | Subsequent fragmentation or rearrangement. |

The base peak (most intense peak) is likely to be m/z 149, resulting from the loss of the •CH₂OH radical to form a stable, substituted benzylic carbocation.

Visualization: Mass Spectrometry Experimental Workflow

Caption: A generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides rapid confirmation of the essential alcohol and ether functional groups. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile is indispensable for ensuring the identity, purity, and quality of this important chemical intermediate in any research or development setting.

References

- Barluenga, J., et al. (1987). Synthesis of this compound. Journal of Organic Chemistry. While not directly providing spectra, this and similar synthetic papers establish the context for the molecule's preparation. (A representative reference, specific spectral source not found in initial search).

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][7]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][9]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link][10]

-

Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. Available at: [Link][6]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. (n.d.). Interpretation of mass spectra. Available at: [Link](General principles of fragmentation).[8]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link][5]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2,3,6-trimethylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both established data and predictive insights. The guide is structured to provide a deep understanding of the compound's behavior in various solvent systems, crucial for its application in synthesis, purification, formulation, and analytical testing.

Introduction: Understanding the Molecule

This compound is an aromatic organic compound with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Its structure, featuring a substituted benzene ring with a hydroxyl group, a methoxy group, and three methyl groups, dictates its physicochemical properties, including its solubility. The presence of both polar (hydroxyl and methoxy groups) and non-polar (the aromatic ring and methyl groups) moieties suggests a nuanced solubility profile. The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, while the ether oxygen of the methoxy group acts as a hydrogen bond acceptor. The bulky trimethyl-substituted phenyl group, however, contributes significantly to the molecule's lipophilicity.

Experimentally Determined and Reported Solubility

Direct, quantitative experimental data on the solubility of this compound across a wide range of solvents is not extensively available in peer-reviewed literature. However, information from chemical suppliers indicates its solubility in the following non-polar to moderately polar aprotic solvents:

-

Chloroform

-

Dichloromethane

-

Tetrahydrofuran

This information suggests a preference for solvents that can engage in van der Waals interactions and are not strongly hydrogen-bonding.

Predicted Solubility Profile

In the absence of comprehensive experimental data, computational modeling provides valuable insights into the likely solubility of a compound. The predictions below are derived from an analysis of the molecular structure of this compound, considering its polarity, hydrogen bonding capabilities, and overall lipophilicity. These predictions are intended to guide solvent selection for experimental work.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Polarity (Relative) | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | High | Very Low / Insoluble | The large, non-polar substituted benzene ring significantly outweighs the contribution of the single hydroxyl and methoxy groups, leading to poor solvation by water. |

| Methanol | Polar Protic | High | Sparingly Soluble | Methanol's ability to hydrogen bond with the hydroxyl and methoxy groups will afford some solubility, but the lipophilic character of the rest of the molecule will limit it. |

| Ethanol | Polar Protic | High | Soluble | The increased alkyl chain length of ethanol compared to methanol enhances its ability to solvate the non-polar regions of the molecule, leading to better solubility. |

| Acetone | Polar Aprotic | Medium | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for dissolving the compound. |

| Ethyl Acetate | Polar Aprotic | Medium | Soluble | The ester functionality and moderate polarity of ethyl acetate allow for effective solvation of both the polar and non-polar parts of the molecule. |

| Hexane | Non-polar | Low | Sparingly Soluble | The dominant non-polar nature of hexane will primarily interact with the substituted benzene ring, but the polar functional groups will hinder high solubility. |

| Toluene | Non-polar | Low | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute, enhancing solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds, including those with moderate lipophilicity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the molecule. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular force characteristics.

-

Polarity: The molecule possesses both polar (hydroxyl, methoxy) and non-polar (aromatic ring, methyl groups) regions. Therefore, it is expected to be more soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The hydroxyl group is a key determinant of its solubility in protic solvents. It can act as a hydrogen bond donor to solvents like water, methanol, and ethanol, and as a hydrogen bond acceptor from these solvents. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Relationship Between Solvent Properties and Solubility

The predicted and experimentally observed solubility of this compound can be rationalized by examining the physicochemical properties of the solvents.

Caption: Logical relationship between solute, solvent properties, and the resulting solubility.

A high degree of similarity in polarity and hydrogen bonding capability between the solute and the solvent will generally lead to higher solubility. For instance, the predicted good solubility in toluene can be attributed to the favorable π-π interactions between the aromatic rings of both the solute and the solvent. The poor solubility in water is a classic example of a mismatch in properties, where the large non-polar part of the solute cannot be effectively solvated by the highly polar and strongly hydrogen-bonded water molecules.

Conclusion

The solubility profile of this compound is characterized by a preference for non-polar to moderately polar aprotic solvents, with limited solubility in highly polar protic solvents like water. This guide has provided a combination of the limited available experimental data, a comprehensive predicted solubility profile, and a detailed experimental protocol for its quantitative determination. Understanding these solubility characteristics is fundamental for the effective use of this compound in research and development, enabling informed decisions on solvent selection for synthesis, purification, formulation, and analysis.

References

- At the time of this writing, specific peer-reviewed articles detailing the comprehensive solubility profile of this compound were not identified through a systematic search. The information on solubility in chloroform, dichloromethane, and tetrahydrofuran is commonly found on the product information sheets of chemical suppliers.

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data, Second Edition. CRC Press. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, Fourth, Updated and Enlarged Edition. Wiley-VCH. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, Second Edition. Wiley. [Link]

4-Methoxy-2,3,6-trimethylbenzyl Alcohol: A Technical Guide to Unexplored Biological Potential

Abstract